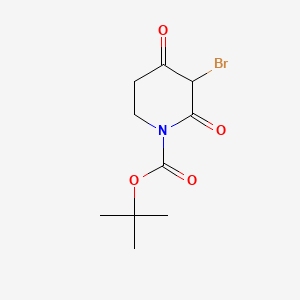

Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate

Description

tert-Butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate (CAS: 1312412-87-5) is a brominated piperidine derivative with the molecular formula C₁₀H₁₄BrNO₄. It is a white crystalline powder primarily used as a pharmaceutical intermediate in drug discovery, skincare, and medical applications . The compound features a tert-butyloxycarbonyl (Boc) protective group, a 2,4-dioxopiperidine backbone, and a bromine substituent at the 3-position, which enhances its reactivity in substitution and cyclization reactions. It requires storage under inert conditions (2–8°C) to maintain stability .

Properties

IUPAC Name |

tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO4/c1-10(2,3)16-9(15)12-5-4-6(13)7(11)8(12)14/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMOSQYRIUMWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Tert-Butyl 2,4-Dioxopiperidine-1-Carboxylate Using N-Bromosuccinimide

The most widely reported method involves the bromination of tert-butyl 2,4-dioxopiperidine-1-carboxylate using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄). In this approach, NBS acts as a brominating agent under mild conditions (10–15°C), achieving a 99% yield . The reaction proceeds via radical intermediates, with CCl₄ stabilizing the bromine radical.

Procedure :

A solution of tert-butyl 2,4-dioxopiperidine-1-carboxylate (1 g, 4.69 mmol) in dry CCl₄ (10 mL) is treated with NBS (0.83 g, 4.69 mmol) at 10°C. After stirring for 2 hours, the mixture is concentrated, and the product is extracted with ethyl acetate. Purification via flash chromatography yields the title compound as an off-white solid .

Characterization :

-

¹H NMR (DMSO-d₆) : δ 5.50 (s, 1H), 3.74–3.71 (m, 2H), 2.69–2.66 (m, 2H), 1.46 (s, 9H).

Advantages :

-

High yield (99%) and short reaction time (2 hours).

-

Minimal byproducts due to the selectivity of NBS.

Aluminum Chloride-Mediated Bromination in Tetrahydrofuran/Diethyl Ether

An alternative method employs aluminum chloride (AlCl₃) as a Lewis catalyst with bromine (Br₂) in a tetrahydrofuran (THF)/diethyl ether solvent system. This approach yields 78% after column chromatography .

Procedure :

A solution of tert-butyl 4-oxopiperidine-1-carboxylate (5 g, 25 mmol) in THF (30 mL) and diethyl ether (30 mL) is cooled to 0°C. Bromine (2.6 mL, 50 mmol) is added dropwise, followed by AlCl₃ (0.67 g, 5 mmol). The reaction is stirred at 0–5°C for 24 hours, filtered, and concentrated. Trituration with diethyl ether affords the product .

Characterization :

-

¹H NMR : δ 4.85–4.70 (m, 1H), 4.20–4.00 (m, 1H), 3.90–3.55 (m, 3H), 2.80–2.68 (m, 1H), 2.54–2.44 (m, 1H), 1.43 (s, 9H).

Advantages :

-

Suitable for large-scale synthesis.

-

AlCl₃ enhances electrophilic bromination at the β-position.

Bromine in Chloroform with Disodium Hydrogen Phosphate

A third method utilizes bromine in chloroform (CHCl₃) with disodium hydrogen phosphate (Na₂HPO₄) as a buffer, yielding 42% after purification .

Procedure :

Tert-butyl 4-oxopiperidine-1-carboxylate (32.5 g, 163 mmol) is dissolved in CHCl₃ (200 mL) and cooled to 5°C. Bromine (27.9 g, 175 mmol) in CHCl₃ (75 mL) is added dropwise over 1 hour. The mixture is stirred at room temperature for 18 hours, extracted with methylene chloride, and purified via silica gel chromatography .

Characterization :

Limitations :

-

Lower yield (42%) due to competing side reactions.

-

Requires careful temperature control to avoid over-bromination.

Trimethylsilyl Chloride (TMSCl)-Assisted Bromination

A modified protocol involves TMSCl as a protective group for ketones, followed by bromination with NBS. This method achieves 78% yield and is notable for its regioselectivity .

Procedure :

Tert-butyl 4-oxopiperidine-1-carboxylate (5 g, 25 mmol) is treated with TMSCl (3.5 mL, 27.6 mmol) and triethylamine (7.7 mL, 55 mmol) in dimethylformamide (DMF) at 75°C overnight. The intermediate is brominated with NBS (4.47 g, 25 mmol) in THF, yielding the product after chromatography .

Mechanistic Insight :

TMSCl forms a silyl enol ether, directing bromination to the α-position. Subsequent hydrolysis restores the ketone .

Comparative Analysis of Preparation Methods

Key Observations :

-

The NBS/CCl₄ method is optimal for laboratory-scale synthesis due to its rapid kinetics and high yield .

-

Industrial applications favor AlCl₃/Br₂ for cost-effectiveness, despite longer reaction times .

-

TMSCl-assisted bromination is preferred for regioselective synthesis but requires additional steps .

Mechanistic Considerations

Bromination at the 3-position of the piperidine ring proceeds via two pathways:

-

Radical Mechanism : NBS generates bromine radicals in CCl₄, abstracting hydrogen from the α-carbon and forming a brominated product .

-

Electrophilic Bromination : AlCl₃ polarizes Br₂, enabling electrophilic attack at the electron-rich β-carbon .

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding tert-butyl 2,4-dioxopiperidine-1-carboxylate.

Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles in the presence of a base such as triethylamine.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted piperidine derivatives.

Reduction Reactions: The major product is tert-butyl 2,4-dioxopiperidine-1-carboxylate.

Oxidation Reactions: Products include oxidized derivatives with additional functional groups.

Scientific Research Applications

Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents.

Biological Studies: It is employed in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Functional Group Variations

The following table summarizes key structural and functional differences between tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate and analogous compounds:

Stability and Industrial Availability

- Stability: The brominated derivative requires stringent storage conditions (2–8°C, inert atmosphere) due to sensitivity to hydrolysis and oxidation, whereas non-brominated analogs (e.g., CAS 845267-78-9) are more stable at room temperature .

- Suppliers : this compound is supplied by ENAO Chemical (purity: 97%) and Combi-Blocks (purity: 95%) . In contrast, CymitQuimica lists it as discontinued, highlighting sourcing challenges .

Comparative Performance in Reactions

- Yield: Brominated derivatives achieve yields >80% in cyclization reactions due to enhanced reactivity, while non-brominated analogs require harsher conditions (e.g., refluxing EtOH) for similar outcomes .

- Byproduct Formation : The hydroxylated analog (CAS 936250-36-1) generates fewer byproducts in stereoselective syntheses but requires additional protection steps .

Biological Activity

Tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate is an intriguing compound in medicinal chemistry and organic synthesis due to its unique structural features. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHBrNO

- Molecular Weight : 292.13 g/mol

- Key Functional Groups : Bromine atom, dioxopiperidine ring, carboxylate group.

The presence of the bromine atom is significant as it enhances the compound's reactivity, allowing for various chemical transformations that can lead to biologically active derivatives .

This compound primarily acts through:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds with potentially enhanced biological activity.

- Interaction with Biological Targets : The derivatives formed from this compound may interact with specific molecular targets in biological systems, modulating their activity and potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Piperidine derivatives have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that certain piperidine derivatives possess notable antibacterial properties against Gram-positive and Gram-negative bacteria .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dioxopiperidine Derivative | Staphylococcus aureus | 625–1250 µg/mL |

| Dioxopiperidine Derivative | Pseudomonas aeruginosa | 625 µg/mL |

| Dioxopiperidine Derivative | Escherichia coli | Not effective |

Case Studies and Research Findings

-

Synthesis and Evaluation of Derivatives :

A study synthesized various derivatives of piperidine compounds and evaluated their biological activities. The results indicated that modifications at the bromine position significantly influenced antibacterial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa. -

Pharmacological Studies :

Other research has focused on the pharmacological profiling of piperidine derivatives, highlighting their potential as leads in drug development for treating infections and possibly cancer. These studies emphasize the importance of structural modifications in enhancing biological activity . -

Comparative Analysis :

A comparative analysis of similar piperidine derivatives revealed that those with additional functional groups (e.g., hydroxyl or amino groups) exhibited improved biological profiles compared to simpler analogs. This suggests that this compound could serve as a scaffold for further optimization in drug design .

Q & A

Q. What are the optimal synthetic routes and purification methods for tert-butyl 3-bromo-2,4-dioxopiperidine-1-carboxylate?

The synthesis typically involves bromination of tert-butyl 2,4-dioxopiperidine-1-carboxylate. A modified procedure from Sevilla et al. (adapted for bromination) recommends dissolving the precursor in ethyl acetate (EtOAc) under reflux (120°C for 2.5 hours) . Post-reaction, cooling and filtration through a fritted funnel followed by silica gel flash chromatography (40% acetone/hexane) yields the purified product. Key purity indicators include a white solid morphology and ¹H NMR signals at δ 4.10 (t, J = 6.0 Hz) and δ 1.55 (s) for the tert-butyl group .

Q. How should researchers characterize this compound spectroscopically?

¹H NMR is critical for structural confirmation. Expected signals include:

- δ 4.10 ppm (t, 2H, piperidine ring protons adjacent to carbonyl groups),

- δ 3.51 ppm (s, 1H, brominated position resonance),

- δ 2.63 ppm (t, 2H, remaining piperidine protons),

- δ 1.55 ppm (s, 9H, tert-butyl group) .

HRMS (ESI) should match the calculated m/z for C₁₀H₁₅BrNO₄ (theoretical [M+H]⁺ = 312.02) .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data for the brominated derivative is limited, analogous tert-butyl piperidine carboxylates exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How does this compound participate in multi-component reactions?

This compound acts as a reactive intermediate in heterocyclic synthesis. For example, under catalyst-free conditions, it reacts with aromatic aldehydes and benzotriazolamines in refluxing ethanol to form triazolobenzonaphthyridines (yields >85%) . The bromine atom enhances electrophilicity at the 3-position, enabling nucleophilic substitution or cycloaddition reactions.

Q. What strategies resolve contradictions in reactivity data for brominated piperidine derivatives?

Discrepancies in reported reactivity (e.g., unexpected byproducts) may arise from steric hindrance from the tert-butyl group or competing elimination pathways. Systematic optimization of reaction parameters (e.g., solvent polarity, temperature, and base strength) is recommended. For example, using dichloromethane at 0–20°C with DMAP/triethylamine minimizes side reactions in analogous syntheses .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Density functional theory (DFT) calculations can map electron density at the brominated carbon, predicting sites for nucleophilic attack. Studies on similar spiro-piperidine systems suggest that the tert-butyl group stabilizes transition states via steric shielding, which can be modeled using software like Gaussian or ORCA .

Q. What are the ecological implications of using this compound in large-scale syntheses?

Ecotoxicity data are scarce, but persistence in soil and bioaccumulation potential are concerns. Mitigation strategies include:

- Using biodegradable solvents (e.g., ethyl acetate instead of DCM) ,

- Implementing closed-loop waste systems to capture brominated byproducts .

Methodological Notes

- Synthesis Optimization : Reflux time and solvent selection (e.g., EtOAc vs. DCM) significantly impact yield. Monitor reaction progress via TLC (Rf ~0.3 in 40% acetone/hexane) .

- Contradiction Management : Cross-validate NMR data with literature (e.g., tert-butyl 2,4-dioxopiperidine derivatives ) to confirm structural assignments.

- Safety Protocols : Follow GHS Category 4 guidelines, including emergency eye wash stations and neutralization protocols for spills .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.